3-(4H-1,2,4-triazol-4-yl)benzoic acid
Overview
Description
3-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and pharmaceuticals.
Synthesis Analysis
The synthesis of triazole benzoic acid derivatives often involves the formation of the triazole ring followed by the introduction of the benzoic acid group. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures confirmed by NMR and MS analysis . Although not the exact compound , this provides insight into the synthetic strategies that could be applied to 3-(4H-1,2,4-triazol-4-yl)benzoic acid. Additionally, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates involves the reaction of triazole benzoic acids with organotin compounds, indicating the reactivity of such structures with metal-containing reagents .
Molecular Structure Analysis
The molecular structure of triazole benzoic acid derivatives is characterized by the presence of a triazole ring and a benzoic acid group. The triazole ring can participate in various bonding interactions, which is evident in the formation of coordination polymers and MOFs. For instance, metal(II) complexes have been synthesized using a related ligand, demonstrating the ability of the triazole moiety to coordinate with metals . The crystal structure of a triorganotin triazole benzoate complex shows a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .
Chemical Reactions Analysis
Triazole benzoic acids can undergo various chemical reactions, including coordination with metals to form complexes. The reactivity of the triazole ring with organotin compounds to form antifungal agents has been demonstrated . Additionally, the triazole moiety can participate in phototransformations, as shown by the study of 2-(1,2,4-triazol-3-yl)benzoic acid, where photoisomerization and proton transfer reactions were observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole benzoic acid derivatives are influenced by the presence of the triazole ring and the benzoic acid group. These compounds exhibit interesting optical properties, as seen in the solid-state fluorescence experiments of complexes based on 2,4-bis-(triazol-1-yl)benzoic acid . The ability to form coordination polymers with different architectures also suggests a degree of structural flexibility, which can impact the material properties of these compounds .
Scientific Research Applications
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Metal-Organic Frameworks (MOFs) Synthesis
- Field : Material Science
- Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid is used as a linker in the synthesis of MOFs .
- Method : The specific methods of application or experimental procedures would depend on the specific MOF being synthesized. Generally, this involves combining the 3-(4H-1,2,4-triazol-4-yl)benzoic acid with a metal ion under specific conditions to form the MOF .
- Results : The outcome is the formation of a MOF, which has potential applications in areas like gas storage, catalysis, and drug delivery .
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Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-triazole-containing scaffolds, such as 3-(4H-1,2,4-triazol-4-yl)benzoic acid, are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method : The specific methods of application or experimental procedures would depend on the specific drug being synthesized or the specific biological target being studied .
- Results : These compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
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Drug Delivery Systems
- Field : Biomedical Engineering
- Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid can be used as a linker in the synthesis of 2d-Hybrid Metal-Organic Frameworks (MOFs) for drug delivery .
- Method : The specific methods of application or experimental procedures would depend on the specific drug being delivered and the specific MOF being synthesized .
- Results : The outcome is the formation of a drug delivery system that can potentially improve the efficacy and safety of drug administration .
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Photocatalytic Degradation
- Field : Environmental Science
- Application : Complexes containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can exhibit excellent photocatalytic capability in the degradation of dyes .
- Method : The specific methods of application or experimental procedures would depend on the specific dye being degraded and the specific complex being used .
- Results : The outcome is the degradation of dyes, which can potentially improve water quality and environmental health .
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Cancer Prevention
- Field : Oncology
- Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used in cancer prevention .
- Method : The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted .
- Results : The outcome is the potential reduction in cancer risk .
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 3-(4H-1,2,4-triazol-4-yl)benzoic acid can be used in the synthesis of various heterocyclic compounds .
- Method : The specific methods of application or experimental procedures would depend on the specific heterocyclic compound being synthesized .
- Results : The outcome is the formation of a variety of heterocyclic compounds, which can have various applications in fields like pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
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Antimicrobial Agents
- Field : Microbiology
- Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used as antimicrobial agents .
- Method : The specific methods of application or experimental procedures would depend on the specific type of microbe being targeted .
- Results : The outcome is the potential reduction in microbial activity .
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Antidepressant Agents
- Field : Psychiatry
- Application : Compounds containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid can potentially be used as antidepressant agents .
- Method : The specific methods of application or experimental procedures would depend on the specific type of depression being treated .
- Results : The outcome is the potential improvement in depressive symptoms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCJKUCKNZXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424478 | |
Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
CAS RN |
335255-80-6 | |
Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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